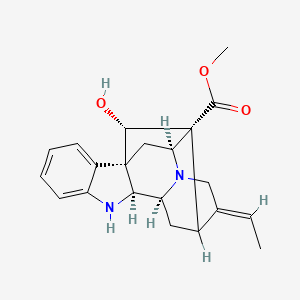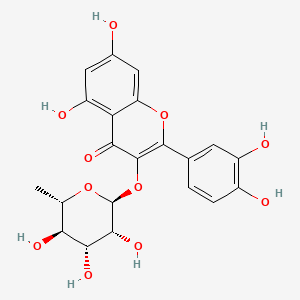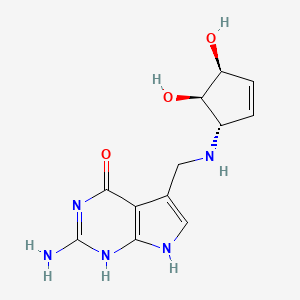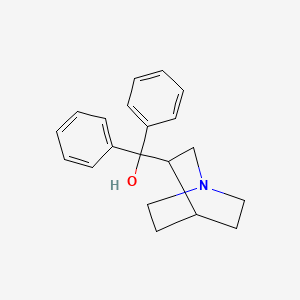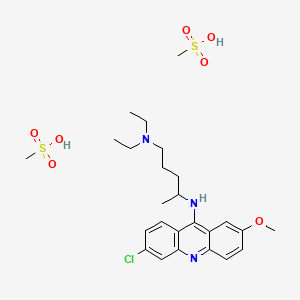
甲苯达唑胺
概述
描述
Mebendazole-amine is an organic compound with the molecular formula C14H11N3O. It is a derivative of benzimidazole, characterized by the presence of an amino group at the second position and a benzoyl group at the fifth position of the benzimidazole ring. This compound is of significant interest due to its diverse applications in scientific research and industry.
科学研究应用
Mebendazole-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals such as manganese and cobalt.
Industry: It finds applications in the synthesis of dyes, pigments, and other organic materials.
作用机制
Target of Action
Mebendazole-amine primarily targets the tubulin in the cells of parasites . Tubulin is a protein that forms microtubules, which are essential components of the cell’s cytoskeleton. By targeting tubulin, Mebendazole-amine disrupts the structure and function of the cells of the parasites .
Mode of Action
Mebendazole-amine inhibits the polymerization of tubulin into microtubules . This inhibition leads to the degeneration of the cytoplasmic microtubules within the intestinal cells of the parasites . The disruption of these microtubules affects the metabolic processes of the parasites, leading to their death .
Biochemical Pathways
The primary biochemical pathway affected by Mebendazole-amine is the tubulin polymerization pathway . By inhibiting this pathway, Mebendazole-amine disrupts the formation of the cytoskeleton in the cells of the parasites . This disruption affects the parasites’ ability to maintain their structure and carry out essential functions, leading to their death .
Pharmacokinetics
Mebendazole-amine exhibits poor bioavailability, with only 2% of the administered dose being excreted in the urine . The majority of the drug is excreted in the feces as unchanged drug or a primary metabolite . The half-life of Mebendazole-amine ranges from 3 to 6 hours .
Result of Action
The primary result of Mebendazole-amine’s action is the death of the parasites. By disrupting the parasites’ cellular structure and metabolic processes, Mebendazole-amine effectively kills the parasites . This leads to the elimination of the parasites from the host’s body, thereby treating the infection .
Action Environment
The efficacy and stability of Mebendazole-amine can be influenced by various environmental factors. For example, the presence of other drugs can affect the efficacy of Mebendazole-amine . Additionally, the count of eggs per gram of stool was identified as one of the variables that negatively and significantly influenced the efficacy of albendazole or mebendazole against A. lumbricoides
生化分析
Biochemical Properties
Mebendazole-amine, as a metabolite of Mebendazole, may share some of its biochemical properties. The principal mode of action for Mebendazole is by its inhibitory effect on tubulin polymerization, which results in the loss of cytoplasmic microtubules . This interaction with tubulin disrupts the cytoskeleton, affecting many biochemical reactions within the cell.
Cellular Effects
Mebendazole has been shown to have significant effects on various types of cells. For instance, it induces a dose- and time-dependent apoptotic response in human lung cancer cell lines . It also reduces cell proliferation, induces apoptosis, and causes G2/M cell cycle arrest in triple-negative breast cancer cells . These effects are likely due to the disruption of microtubules, which are essential for cell division and intracellular transport .
Molecular Mechanism
The molecular mechanism of action of Mebendazole involves its inhibitory effect on tubulin polymerization . This disruption of microtubules can lead to cell cycle arrest, disruption of intracellular transport, and induction of apoptosis . Additionally, Mebendazole has been found to inhibit the hedgehog pathway, which is involved in cell growth and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Mebendazole can change over time. For example, in a study on the safety and efficacy of individualized dosed Mebendazole in patients with advanced gastrointestinal cancer, all patients experienced rapid progressive disease . This suggests that the effects of Mebendazole may not be long-lasting, and its stability and degradation in the body could influence its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Mebendazole can vary with different dosages in animal models. For instance, in a study on the therapeutic efficacy of Mebendazole in a rodent model of malignant meningioma, Mebendazole was found to reduce tumor cell growth and invasion at high doses . The specific effects of Mebendazole-amine at different dosages in animal models have not been extensively studied.
Metabolic Pathways
Mebendazole is involved in the metabolic pathway of helminth infections, where it disrupts the parasites’ biochemical processes . The specific metabolic pathways that Mebendazole-amine is involved in are not well-studied. Given that it is a metabolite of Mebendazole, it may be involved in similar pathways.
Transport and Distribution
It is known that Mebendazole is poorly absorbed into the bloodstream, suggesting that its distribution may be largely confined to the gastrointestinal tract .
Subcellular Localization
Some copper-containing amine oxidases, which are structurally similar to Mebendazole-amine, have been found to localize to peroxisomes
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Mebendazole-amine typically involves the condensation of o-phenylenediamine with benzoyl chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzimidazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid and a catalyst like hydrochloric acid to facilitate the reaction .
Industrial Production Methods: Industrial production of Mebendazole-amine follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process .
化学反应分析
Types of Reactions: Mebendazole-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include quinones, hydroxyl derivatives, and substituted benzimidazoles, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Mebendazole-amine can be compared with other benzimidazole derivatives:
Similar Compounds: Examples include 2-Amino-1H-benzimidazole, 5-benzoyl-1H-benzimidazole, and 2-Amino-5-bromo-1H-benzimidazole.
Uniqueness: The presence of both amino and benzoyl groups in Mebendazole-amine imparts unique chemical properties, making it a versatile compound for various applications.
属性
IUPAC Name |
(2-amino-3H-benzimidazol-5-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c15-14-16-11-7-6-10(8-12(11)17-14)13(18)9-4-2-1-3-5-9/h1-8H,(H3,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMHHSJZGVOEFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70200353 | |
| Record name | R-18986 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52329-60-9 | |
| Record name | Aminomebendazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52329-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminomebendazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052329609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R-18986 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70200353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 52329-60-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | R-18986 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6Y3DED23D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-Dimethyl-1,3-oxazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B1678624.png)

